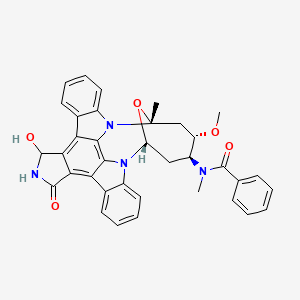
CGP52421
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Midostaurin is metabolized by the hepatic CYP3A4 enzyme into two major and active metabolites, namely CGP62221 and CGP52421 .Molecular Structure Analysis
The molecular formula of this compound is C36H32N4O5, and it has a molecular weight of 600.66 .Chemical Reactions Analysis
Midostaurin and its metabolites, including this compound, suppress IgE-dependent histamine secretion in basophils and mast cells . Midostaurin and another metabolite, CGP62221, also inhibit the proliferation and dephosphorylation of KIT in the mast cell leukemia cell line HMC-1.2 .Physical And Chemical Properties Analysis
This compound is soluble in DMSO . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Applications De Recherche Scientifique
Inhibition de la libération d'histamine dépendante de l'IgE
CGP52421 a été montré comme conservant des effets inhibiteurs sur l'activation dépendante de l'IgE et la libération d'histamine dans les basophiles sanguins {svg_1}. Cette application est significative dans l'étude des réactions allergiques et pourrait mener au développement de nouveaux traitements pour des conditions comme l'asthme et l'anaphylaxie.
Prolifération et apoptose des mastocytes
Alors que this compound ne bloque pas efficacement la prolifération des mastocytes néoplasiques dépendante de KIT, il n'induit pas non plus l'apoptose dans ces cellules {svg_2}. Cette constatation est cruciale pour comprendre la progression de la mastocytose systémique et pourrait éclairer le développement de thérapies ciblées.
Interaction avec les enzymes du cytochrome P450
This compound est métabolisé par le cytochrome P450 (CYP) 3A4 et peut interagir avec d'autres médicaments métabolisés par les enzymes CYP {svg_3}. Ce profil d'interaction est essentiel pour prédire les interactions médicamenteuses et assurer l'utilisation sûre des produits pharmaceutiques.
Effets sur les contraceptifs oraux
Des études ont examiné l'impact du composé parent de this compound, la midostaurine, sur les contraceptifs oraux, ce qui est pertinent pour comprendre les voies métaboliques et les interactions potentielles de this compound avec les thérapies hormonales {svg_4}.
Profilage protéomique chimique
This compound a été soumis à un profilage protéomique chimique pour comprendre son interaction avec diverses cibles kinases {svg_5}. Cette application est essentielle pour la découverte de médicaments et le développement de thérapies ciblant les kinases.
Implications cliniques dans la mastocytose systémique
La capacité de this compound à inhiber la libération d'histamine sans affecter la prolifération des mastocytes peut expliquer pourquoi les symptômes liés aux médiateurs s'améliorent chez les patients atteints de mastocytose systémique même en cas de progression de la maladie {svg_6}. Cette information est précieuse pour la prise en charge clinique et les stratégies thérapeutiques.
Mécanisme D'action
Target of Action
CGP52421, a major active metabolite of midostaurin, primarily targets multiple receptor tyrosine kinases . These include protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR, and WT and/or mutant FLT3 tyrosine kinases . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
This compound inhibits the activity of its targets, thereby disrupting their normal function . For instance, it inhibits IgE-dependent histamine release
Biochemical Pathways
The inhibition of these targets by this compound affects various biochemical pathways. For example, the inhibition of FLT3 receptor signaling cascades induces apoptosis in cells expressing mutant FLT3 or overexpressing either wild type FLT3 or platelet-derived growth factor receptors (PDGFR) .
Pharmacokinetics
This compound is a metabolite of midostaurin, which is primarily metabolized by cytochrome P450 (CYP) 3A4 via oxidative pathways . The plasma concentration of this compound at steady state is roughly sevenfold higher compared to that of either midostaurin or CGP62221 . Furthermore, this compound accumulates in plasma during repetitive treatment cycles and its half-life is with >1 month longer as compared to midostaurin and CGP62221 .
Result of Action
The inhibition of IgE-dependent histamine release by this compound can lead to the improvement of clinical symptoms in patients with advanced systemic mastocytosis (SM) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (e.g., CYP3A4) can affect the metabolism and hence the action of this compound . Furthermore, the efficacy and stability of this compound can be affected by factors such as the patient’s health status, genetic factors, and the presence of other diseases.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
CGP52421 interacts with several biomolecules, including the IgE receptor downstream target SYK . It does not interact with the key downstream regulator FES in MC lysates . This compound inhibits IgE-dependent histamine release but is a weak inhibitor of MC proliferation .
Cellular Effects
This compound has been shown to inhibit IgE-dependent histamine release in basophils and MC . It does not substantially affect the growth of primary neoplastic MC or the human MC leukemia cell line HMC-1 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of IgE-dependent histamine release . It does not efficiently block KIT-dependent proliferation of neoplastic MC .
Metabolic Pathways
This compound is a metabolite of midostaurin, which is primarily metabolized by cytochrome P450 (CYP) 3A4 via oxidative pathways
Propriétés
IUPAC Name |
N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N4O5/c1-36-18-25(44-3)24(38(2)35(43)19-11-5-4-6-12-19)17-26(45-36)39-22-15-9-7-13-20(22)27-29-30(34(42)37-33(29)41)28-21-14-8-10-16-23(21)40(36)32(28)31(27)39/h4-16,24-26,34,42H,17-18H2,1-3H3,(H,37,41)/t24-,25-,26+,34?,36+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSFYBLPAXEDG-VBRPBTBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)
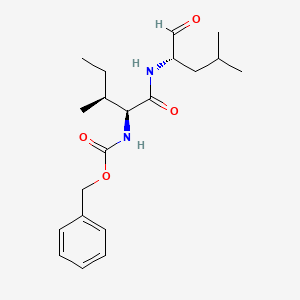
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
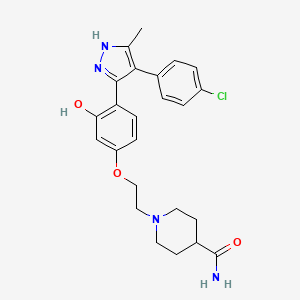



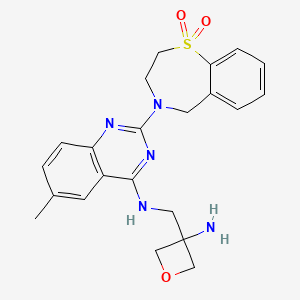
![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

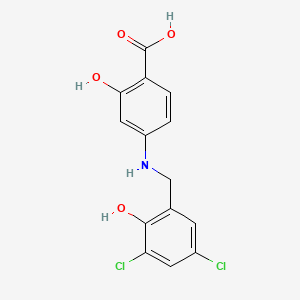
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)
